Dimethyl((2-nitrophenyl)imino)-l6-sulfanone
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Overview
Description
[(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H10N2O3S It is known for its unique structure, which includes a nitrophenyl group, an imino group, and a dimethyl-lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-nitroaniline with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalyst: Common catalysts include acids or bases, such as sulfuric acid or sodium hydroxide.
Solvent: DMSO is used as both the reactant and the solvent.
Industrial Production Methods
In an industrial setting, the production of [(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone may involve large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The sulfur atom in the lambda6-sulfanone moiety can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: Formation of [(2-aminophenyl)imino]dimethyl-lambda6-sulfanone.
Substitution: Formation of various substituted imino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
[(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imino group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The sulfur atom in the lambda6-sulfanone moiety can participate in redox reactions, affecting cellular redox balance.
Comparison with Similar Compounds
[(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:
[(2-aminophenyl)imino]dimethyl-lambda6-sulfanone: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
[(2-nitrophenyl)imino]dimethyl-lambda6-sulfoxide:
[(2-nitrophenyl)imino]dimethyl-lambda6-sulfone: Further oxidized form with distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
dimethyl-(2-nitrophenyl)imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10N2O3S/c1-14(2,13)9-7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 |
InChI Key |
LQHSZGMLSQHREH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=CC=C1[N+](=O)[O-])(=O)C |
Origin of Product |
United States |
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